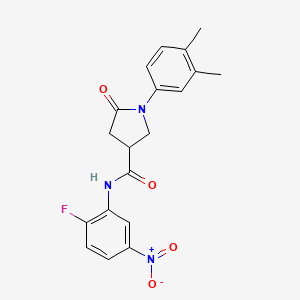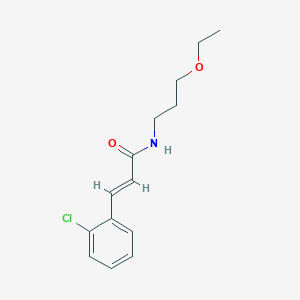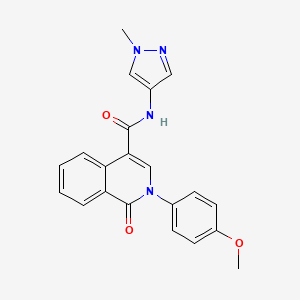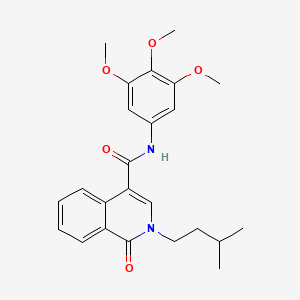![molecular formula C23H29NO6 B11016301 trans-4-[({[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11016301.png)
trans-4-[({[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-[({[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that features a coumarin derivative. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps. One common approach is the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods: Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of green solvents and catalysts to ensure environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis due to its reactive functional groups.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of trans-4-[({[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The coumarin moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and the reduction of microbial activity .
Comparison with Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin moiety.
Dicoumarol: Another anticoagulant with a similar structure.
7-Hydroxycoumarin: A simpler coumarin derivative with various biological activities.
Uniqueness: The uniqueness of trans-4-[({[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid lies in its complex structure, which allows for multiple points of chemical modification and a broad range of biological activities .
Properties
Molecular Formula |
C23H29NO6 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[[[2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H29NO6/c1-4-17-13(2)18-9-10-19(14(3)21(18)30-23(17)28)29-12-20(25)24-11-15-5-7-16(8-6-15)22(26)27/h9-10,15-16H,4-8,11-12H2,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
WQXKOBYLQWJFPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCC3CCC(CC3)C(=O)O)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016233.png)
![Ethyl [2-({[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11016241.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]butanamide](/img/structure/B11016255.png)


![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B11016261.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11016272.png)
![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11016281.png)
![1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone](/img/structure/B11016296.png)
![methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11016298.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B11016300.png)
